Z-Tle-ol

Description

Context within Amino Alcohol Chemistry and Peptide Science

Amino alcohols, including tert-leucinol, are fundamental structures in organic chemistry. They serve as precursors for the synthesis of various nitrogen-containing compounds, heterocycles, and ligands. In peptide science, while amino acids are the primary building blocks, amino alcohols and their derivatives can be incorporated into peptide chains or utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The presence of both amine and alcohol functionalities in amino alcohols provides multiple handles for chemical modification and coupling reactions.

Significance of Chiral Amino Alcohols as Synthetic Intermediates and Building Blocks

Chiral amino alcohols, such as L-tert-leucinol, are particularly important due to their inherent stereochemistry. The presence of a defined stereocenter allows them to be used as chiral building blocks in asymmetric synthesis, enabling the construction of complex molecules with specific three-dimensional arrangements. They are utilized in the synthesis of pharmaceuticals, natural products, chiral catalysts, and chiral ligands sigmaaldrich.comebricmall.comuni.lufishersci.beuni-goettingen.denih.gov. The tert-leucinol moiety, with its bulky tert-butyl group adjacent to the stereocenter, can impart specific steric and electronic properties that influence the stereochemical outcome of reactions.

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

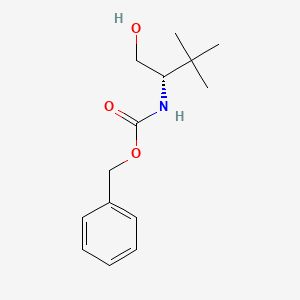

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |

InChI Key |

KJWHWKVTZVGMHH-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Z Tle Ol and Its Analogs

Direct Synthesis Strategies for N-Benzyloxycarbonyl-Protected Leucinol Derivatives

A common and direct route to N-benzyloxycarbonyl-protected amino alcohols involves the reduction of the corresponding N-protected amino acids or their activated derivatives. For Z-Tle-ol, this translates to the reduction of N-Benzyloxycarbonyl-L-tert-leucine (Z-Tle-OH).

One reported method for the synthesis of Cbz-protected beta-amino alcohols and peptidyl alcohols describes the activation of N-urethane protected amino acids using Boc₂O followed by reduction with sodium borohydride (B1222165). This method is highlighted as simple, rapid, and free from racemization sigmaaldrich.com. While this specific study mentions beta-amino alcohols and peptidyl alcohols, the principle of reducing an activated N-protected amino acid with sodium borohydride is applicable to alpha-amino acids like Z-Tle-OH to yield the corresponding amino alcohol, this compound.

Another process for preparing enantiomerically enriched amino-alcohols involves protecting the amino group of an amino acid with a carbobenzoxy (Cbz) N-protecting group by reaction with benzyl (B1604629) chloroformate in the presence of a base. This is followed by forming a carboxylic acid alkyl ester and subsequently reducing the Cbz N-protected amino acid ester with a borohydride reducing agent in an organic solvent nih.gov. This general methodology provides a direct pathway to Cbz-protected amino alcohols, including this compound, starting from the amino acid. The Cbz N-protected amino-alcohol product is reported to be not water soluble, facilitating separation from boron hydride reducing agents nih.gov.

Stereoselective Reduction Approaches for Corresponding Ketones

While direct reduction of N-Cbz-tert-leucine is a primary route, the synthesis of chiral amino alcohols can also be achieved through the stereoselective reduction of corresponding α-amino ketones or related carbonyl compounds. Although specific examples detailing the stereoselective reduction of a ketone directly yielding this compound were not prominently found in the search results, the principles and methodologies applied to similar protected amino ketones are relevant.

Biocatalytic and Chemoenzymatic Routes to Chiral Alcohols

Biocatalysis offers environmentally benign and highly selective routes for the synthesis of chiral compounds, including amino acids and amino alcohols. While biocatalytic methods for the direct conversion of N-Cbz-tert-leucine to this compound were not specifically detailed, significant research has focused on the enzymatic synthesis of the chiral precursor, L-tert-leucine.

L-tert-leucine is a valuable chiral building block, and its efficient synthesis in optically pure form has been a subject of interest. Biocatalytic approaches, particularly those employing leucine (B10760876) dehydrogenase (LeuDH) or transaminases, have proven effective for the asymmetric reductive amination of trimethylpyruvate to yield L-tert-leucine,,,. For example, LeuDH from Pseudomonas balearica has shown excellent catalytic efficiency for this transformation. Transaminases also catalyze the transfer of an amine group from a donor to a ketone or aldehyde, and several have been found capable of converting trimethylpyruvate to L-tert-leucine. Coupling reactions involving enzymes like branched-chain aminotransferase (BCAT) and aspartate aminotransferase (AspAT) have been developed to improve the efficiency and overcome product inhibition in L-tert-leucine synthesis. These biocatalytic routes provide access to enantiomerically pure L-tert-leucine, which can then be chemically protected and reduced to synthesize this compound.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis employing chiral auxiliaries or catalysts is a powerful strategy for controlling stereochemistry during chemical transformations. L-tert-leucine and its derivatives are themselves utilized as chiral auxiliaries and ligands in various asymmetric synthesis reactions,,,.

While the search results highlight the use of tert-leucine as a chiral auxiliary in reactions such as asymmetric C-H olefination and acetate (B1210297) aldol (B89426) reactions, specific examples of the asymmetric synthesis of this compound itself directly from achiral or prochiral precursors using chiral auxiliaries or catalysts were not explicitly found. However, the broader field of asymmetric synthesis of chiral amino alcohols often involves the use of chiral catalysts, such as metal complexes with chiral ligands, or chiral auxiliaries attached to the substrate to induce stereoselectivity in reduction or addition reactions uni.lu,. Given the importance of this compound, it is plausible that such asymmetric routes could be explored or exist within the broader chemical literature.

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are essential in organic synthesis to transiently block reactive functional groups while reactions are carried out elsewhere in the molecule. In the synthesis of this compound, protecting group chemistry is primarily concerned with the amine function of tert-leucinol or its precursors.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, forming a carbamate (B1207046). It is particularly useful in peptide synthesis and the synthesis of amino alcohol derivatives. The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, nih.gov. This reaction is generally performed under conditions that are compatible with other functional groups present. The Cbz group is stable to bases and acids, and its removal is commonly achieved by hydrogenolysis, typically using a palladium catalyst, nih.gov. This selective deprotection method is advantageous when other protecting groups are present that are stable to hydrogenolysis.

In the synthesis of complex molecules, precursors to this compound might contain other functional groups requiring protection. Orthogonal protection schemes involve the use of different protecting groups that can be removed selectively under distinct conditions. The Cbz group's removal by hydrogenolysis is orthogonal to the deprotection of many other common protecting groups, such as the tert-butoxycarbonyl (Boc) group (cleaved under anhydrous acidic conditions) or the fluorenylmethyloxycarbonyl (Fmoc) group (cleaved under basic conditions),.

While specific orthogonal protection strategies directly applied to the synthesis of this compound were not detailed in the search results, the concept is crucial when this compound is synthesized as part of a larger molecule. For example, in the synthesis of orthogonally protected amino alcohol analogs, Cbz protection of an amine has been used in conjunction with other protecting groups like Boc on different amine or alcohol functions, allowing for selective deprotection and functionalization,. This highlights the utility of the Cbz group within a broader orthogonal protection strategy when synthesizing multifunctional building blocks derived from amino alcohols.

Z Tle Ol As a Building Block in Advanced Organic Synthesis

Applications in Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for synthesizing peptides, involving the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support acs.orgcsic.esresearchgate.net. Protected amino acids, such as Fmoc- and Boc-protected derivatives, are fundamental building blocks in this methodology spectrumchemical.comcymitquimica.comxindaobiotech.comcarlroth.com. While Z-Tle-ol is not explicitly named in the provided search results as a standard building block in SPPS, protected amino alcohols and non-canonical amino acids are incorporated into peptide sequences to modify their properties.

Protected tert-leucine derivatives, such as N-Boc-L-tert-leucine and Fmoc-L-tert-leucine, are established building blocks in SPPS xindaobiotech.comcarlroth.com. N-Boc-L-tert-leucine, for instance, is used for the selective incorporation of L-tert-leucine residues into peptide structures, allowing controlled peptide bond formation xindaobiotech.com. The Boc protecting group, like Cbz, is used to protect the amino group during synthesis spectrumchemical.comxindaobiotech.com. The incorporation of bulky residues like tert-leucine (or derived amino alcohols like tert-leucinol) can influence peptide conformation and stability nih.gov.

Given that this compound is a protected amino alcohol, it could potentially be utilized in SPPS to introduce a C-terminal amino alcohol functionality or to serve as a building block within a sequence if appropriately functionalized for coupling. The Cbz group would serve as a temporary protecting group for the nitrogen atom during the solid-phase assembly. The steric bulk of the tert-leucinol moiety would be a key feature influencing the resulting peptide or peptidomimetic structure.

Incorporation into Peptide and Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structural and functional aspects of peptides, often with improved properties such as increased metabolic stability or enhanced bioavailability chembk.comcymitquimica.com. Non-canonical amino acids and modified amino acids, including protected forms and amino alcohols, are crucial for constructing peptidomimetic scaffolds nih.gov.

L-tert-Leucine and its derivatives are recognized as valuable building blocks in the design of peptidomimetics nih.govxindaobiotech.comlookchem.com. For example, L-tert-leucine methyl ester hydrochloride is used in the synthesis of peptidomimetic protease inhibitors lookchem.comchemicalbook.com. The incorporation of bulky, hydrophobic residues like tert-leucine can influence the conformation and interaction of peptidomimetics with biological targets nih.gov.

This compound, possessing both the tert-leucinol structure and a protected amine, could be incorporated into peptidomimetic scaffolds. The amino alcohol functionality provides sites for further modification or cyclization, while the protected amine allows for controlled coupling reactions. The Cbz group can be selectively removed to expose the amine for subsequent amide bond formation or other transformations. The tert-butyl group contributes significant steric hindrance, which can be exploited to induce specific conformations in the peptidomimetic structure, potentially enhancing binding affinity or selectivity for target molecules.

Role in the Construction of Chiral Heterocyclic Compounds

Chiral heterocyclic compounds are prevalent in natural products, pharmaceuticals, and ligands for asymmetric catalysis chemimpex.comscispace.comresearchgate.netorgsyn.org. Chiral amino alcohols, including tert-leucinol, are frequently used as starting materials or chiral auxiliaries in the synthesis of these important structures csic.esrsc.orgmdpi.com.

L-tert-Leucinol has been employed in the synthesis of chiral bis(oxazoline) ligands csic.esmdpi.com. Bis(oxazolines) are a class of chiral heterocyclic ligands widely used in asymmetric catalysis to induce enantioselectivity in various reactions. The synthesis typically involves the reaction of a chiral amino alcohol with a dinitrile or related precursor csic.es.

While direct examples of this compound being used for chiral heterocycle synthesis were not found, the tert-leucinol component is a known precursor for such structures. If the Cbz group in this compound were compatible with the reaction conditions for forming heterocyclic rings (or could be selectively removed), this compound could potentially serve as a protected chiral building block for incorporating the tert-leucinol moiety into novel heterocyclic systems. The presence of the protected amine and the free hydroxyl group offers different handles for cyclization or annulation reactions to form chiral heterocycles.

Utilization in Stereoselective Alkylation and Acylation Reactions

Stereoselective reactions are essential in organic synthesis for producing enantiomerically enriched compounds, particularly in the pharmaceutical industry yok.gov.trmdpi.com. Chiral auxiliaries derived from amino acids, including tert-leucine, play a significant role in inducing asymmetry in alkylation and acylation reactions thieme-connect.comjst.go.jpscilit.com.

L-tert-Leucine has been used as a chiral auxiliary in the enantioselective synthesis of alpha-amino acids and beta-substituted aldehydes via stereoselective additions thieme-connect.comjst.go.jpscilit.com. It has also been utilized in the preparation of chiral auxiliaries for stereoselective aldol (B89426) reactions sigmaaldrich.com. L-tert-Leucine itself has been shown to catalyze asymmetric aldol reactions with good stereocontrol thieme-connect.com.

This compound, as a derivative of tert-leucinol, could potentially be employed in stereoselective alkylation and acylation reactions. It might function as a chiral auxiliary covalently attached to a substrate, directing the stereochemical outcome of a reaction at a remote site. Alternatively, the protected amino alcohol structure could be a substrate itself undergoing stereoselective functionalization. The steric bulk of the tert-butyl group is a key feature that would influence diastereoselectivity in reactions involving this compound or derivatives derived from it. While specific examples of this compound in these reactions were not found, the established use of tert-leucine and tert-leucinol derivatives in stereoselective transformations suggests this as a plausible application area.

Strategies for Derivatization and Functionalization of this compound

The structure of this compound, containing a Cbz-protected amine and a primary alcohol, offers multiple avenues for derivatization and functionalization, allowing its integration into more complex molecular architectures.

The primary alcohol group can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, esterification, ether formation, or conversion to a leaving group for subsequent nucleophilic substitution or elimination reactions. These functionalizations can be performed while the Cbz group protects the amine.

The Cbz protecting group on the amine is stable under a range of conditions but can be selectively removed, typically by hydrogenolysis, to liberate the free amine chembk.com. The free amine can then participate in reactions such as amide bond formation, alkylation, acylation, or reactions with carbonyl compounds to form imines. This selective deprotection and subsequent functionalization are fundamental strategies in organic synthesis for assembling complex molecules.

Furthermore, the tert-butyl group, while primarily contributing steric bulk, can potentially be functionalized under specific conditions, although this is generally less common than transformations at the alcohol or amine functionalities. C-H functionalization strategies, an emerging area in organic chemistry, have been applied to amino acid derivatives, including those of tert-leucine, allowing functionalization at aliphatic positions acs.orgscispace.compkusz.edu.cnmdpi.com.

The chiral center in this compound provides an opportunity for diastereoselective functionalizations at other positions in the molecule or when this compound is incorporated into a larger structure. The interplay between the protecting group, the alcohol, the protected amine, and the chiral center allows for diverse synthetic strategies to derivatize and functionalize this compound for specific applications as a building block.

Mechanistic Investigations of Chemical Transformations Involving Z Tle Ol

Elucidation of Reaction Pathways in Stereoselective Processes

N-(Benzyloxycarbonyl)-L-tert-leucinol and its derivatives are pivotal chiral auxiliaries and synthons in modern asymmetric synthesis. Mechanistic studies have focused on their application in stereoselective transformations, particularly in aldol (B89426) reactions and the formation of chiral heterocycles.

In stereoselective aldol reactions, the chiral information from the Z-Tle-ol-derived moiety is transferred to the product through a highly organized transition state. While the Zimmerman-Traxler model, proposing a chair-like, six-membered ring transition state, is a foundational concept for explaining the stereochemical outcome of metal-enolate-based aldol reactions, the specific steric and electronic properties of the this compound framework introduce unique biases. harvard.edu The bulky tert-butyl group is a dominant stereocontrol element, effectively shielding one face of the reactive species.

Reaction pathways are often elucidated by a combination of experimental and computational methods. For instance, the formation of diastereomeric products can be analyzed, and their ratios correlated with proposed transition state models. The stereochemical outcome—whether syn or anti—is dictated by the geometry of the enolate (Z or E) and the facial selectivity imposed by the chiral auxiliary. In many cases involving this compound derivatives, a high degree of diastereoselectivity is achieved due to the pronounced steric hindrance of the tert-butyl group, which forces the reactants to adopt a specific orientation in the transition state.

Understanding Chiral Induction Mechanisms

The mechanism of chiral induction by this compound derivatives hinges on the effective transfer of stereochemical information from the static chiral center of the tert-leucinol backbone to the newly forming stereocenter(s) in the product. This is primarily achieved through steric repulsion.

The tert-butyl group, due to its large size, creates a highly asymmetric steric environment. In reactions involving prochiral substrates, this steric bias forces the incoming reagent to approach from the less hindered face. This principle is central to its use in, for example, the diastereoselective reduction of ketones or the addition of nucleophiles to imines derived from this compound precursors.

Computational studies have been instrumental in refining the understanding of these induction mechanisms. By modeling the energies of various possible transition states, researchers can predict which pathway is energetically most favorable. These models often confirm that the transition state that minimizes steric clashes with the tert-butyl group is the one that leads to the major diastereomer observed experimentally.

Studies on the Reactivity of the Hydroxyl and Carbamate (B1207046) Moieties

The this compound molecule possesses two key functional groups whose reactivity is central to its application in synthesis: the primary hydroxyl (-OH) group and the benzyloxycarbonyl (-NH-Z) carbamate.

Hydroxyl Group Reactivity: The primary alcohol is a versatile nucleophile. Its reactivity is exploited in several ways:

Esterification and Etherification: It can be readily acylated or alkylated to introduce new functionalities or to tether the chiral auxiliary to other molecules.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, N-(Benzyloxycarbonyl)-L-tert-leucinal. This aldehyde is a valuable chiral building block for subsequent carbon-carbon bond-forming reactions, where the bulky tert-butyl group directs the stereochemical outcome.

Activation: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), enabling its displacement by nucleophiles in SN2 reactions to form new chiral centers with inversion of configuration.

Carbamate Moiety Reactivity: The carbamate group serves a dual purpose.

Protecting Group: The benzyloxycarbonyl (Z) group is a common protecting group for the amine. It is stable under a wide range of reaction conditions but can be readily removed by hydrogenolysis, which cleaves the benzylic C-O bond to release the free amine.

Conformational Lock: The planar nature of the carbamate linkage can restrict the conformational flexibility of the molecule. This pre-organization can be crucial for high stereoselectivity in reactions, as it helps to create a more defined and predictable transition state geometry. The N-H proton can also participate in hydrogen bonding, further influencing the transition state organization.

Kinetic Analysis of this compound Involved Reactions

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of transformations involving this compound. nih.gov Such analyses are crucial for optimizing reaction conditions and for substantiating proposed mechanistic pathways. While specific kinetic data for reactions involving this compound itself are not broadly published in introductory literature, the principles of kinetic analysis applied to analogous systems are directly relevant.

For example, in a typical reaction, such as the esterification of the hydroxyl group, kinetic analysis would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). nih.gov This data allows for the determination of the reaction order with respect to each component and the calculation of the rate constant (k).

A common approach is the use of Reaction Progress Kinetic Analysis (RPKA), which can reveal mechanistic details such as catalyst activation or deactivation, product inhibition, or changes in the rate-determining step over the course of the reaction. nih.gov

The Arrhenius equation can be applied to determine the activation energy (Ea) of the reaction by measuring the rate constant at different temperatures. researchgate.netmdpi.com

Table 1: Hypothetical Kinetic Data for the Esterification of this compound

This interactive table presents hypothetical data for a kinetic study on the esterification of this compound with acetic acid.

| Experiment | [this compound] (mol/L) | [Acetic Acid] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 25 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 25 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 25 | 2.4 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 35 | 2.5 x 10⁻⁴ |

From such data, one could deduce the rate law and activation energy. For instance, comparing experiments 1 and 2 suggests the reaction is first order with respect to this compound. Comparing experiments 1 and 3 suggests it is also first order with respect to acetic acid.

Table 2: Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(Benzyloxycarbonyl)-L-tert-leucinol |

| L-tert-leucinol | (2S)-2-Amino-3,3-dimethylbutan-1-ol |

| Acetic Acid | Ethanoic Acid |

Advanced Analytical Methodologies for Z Tle Ol Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the chemical structure of Z-Tle-ol, identifying the presence of specific functional groups, and understanding the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms and their local electronic environment. uni-goettingen.desigmaaldrich.com For this compound, both ¹H NMR and ¹³C NMR are essential.

¹H NMR spectroscopy would reveal the different types of hydrogen atoms in the molecule, their relative numbers, and their coupling interactions with neighboring hydrogen atoms. This allows for the identification of distinct proton environments, such as those in the tert-butyl group, the benzyloxycarbonyl methylene (B1212753) (CH₂) group, the aromatic ring protons, the methine (CH) adjacent to the nitrogen, and the methylene (CH₂) adjacent to the hydroxyl group. The chemical shifts, integration ratios, and splitting patterns of the signals provide critical information for assigning each peak to a specific set of protons in the this compound structure. uni-goettingen.deebricmall.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each distinct carbon atom in the molecule typically gives rise to a separate signal in the ¹³C NMR spectrum. Analysis of the chemical shifts in the ¹³C NMR spectrum of this compound allows for the identification of the carbonyl carbon of the carbamate (B1207046) group, the aromatic ring carbons, the quaternary carbon of the tert-butyl group, the methine carbon, and the methylene carbon adjacent to the hydroxyl group. Additional techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide further confirmation of proton-proton and proton-carbon connectivities, respectively, aiding in the unambiguous assignment of signals and verification of the this compound structure.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods measure the absorption or scattering of infrared light by the molecule as its bonds vibrate. nih.gov

For this compound, IR spectroscopy would typically show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups. Expected strong absorption bands would include those for the N-H stretch (carbamate), the C=O stretch (carbamate), the C-O stretch (alcohol and carbamate), the O-H stretch (alcohol), and C-H stretches (aromatic, aliphatic, and methyl). nih.gov The specific positions and intensities of these bands can help confirm the presence of these functional groups and provide insights into their local environment and any hydrogen bonding.

Raman spectroscopy, while also a vibrational technique, provides complementary information to IR spectroscopy. Raman scattering is based on the change in polarizability of a molecule during vibration. This technique is particularly useful for analyzing symmetrical vibrations and can be advantageous for samples that are difficult to analyze by IR, such as aqueous solutions. For this compound, Raman spectroscopy could provide additional details about the vibrational modes of the aromatic ring and the aliphatic chains.

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of its fragmentation pattern. fishersci.be

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI typically produces a molecular ion (M⁺•) and a characteristic fragmentation pattern that can be used to deduce structural information. ESI is a softer ionization technique that often produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. fishersci.be

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion or fragment ions, allowing for the determination of the elemental composition of the compound. This is crucial for confirming the molecular formula of this compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. fishersci.be By studying the fragmentation pattern of the this compound molecular ion or protonated molecule, researchers can deduce the presence of specific substructures and confirm the proposed chemical structure. Characteristic fragmentation pathways for a protected amino alcohol like this compound might involve the cleavage of the carbamate linkage, loss of the tert-butyl group, or fragmentation of the benzyloxy group.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of this compound and, importantly, for determining its enantiomeric excess, as it is a chiral compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used to assess its chemical purity.

Method development for this compound using HPLC involves selecting an appropriate stationary phase (e.g., reversed-phase C18 column) and optimizing the mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (typically UV-Vis, as the benzyloxycarbonyl group has a chromophore). The goal is to achieve good peak shape, adequate retention time, and sufficient separation from impurities.

Quantitative analysis by HPLC is performed by comparing the peak area of this compound in the sample chromatogram to the peak areas obtained from a series of external standards of known concentrations. The purity is determined by calculating the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram (excluding solvent and baseline noise). Validation of the developed HPLC method is crucial and typically includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself might have limited volatility, it can be analyzed by GC after appropriate derivatization to form a more volatile derivative. GC is particularly valuable for assessing the enantiomeric purity of chiral compounds like this compound.

For enantiomeric resolution by GC, a chiral stationary phase is required. These stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation as distinct peaks in the chromatogram. Common chiral stationary phases for GC include modified cyclodextrins or amino acid derivatives.

Prior to chiral GC analysis, this compound may need to be derivatized to enhance its volatility and/or improve the interaction with the chiral stationary phase. Common derivatization reactions for alcohols and protected amines include acylation (e.g., with trifluoroacetic anhydride) or silylation.

Chiral Chromatography Techniques for Enantiomeric Purity Analysis

Chiral chromatography is a powerful separation technique employed to separate stereoisomers, particularly enantiomers, which possess identical physical properties in an achiral environment. wikipedia.orgchromatographytoday.com The principle relies on the differential interaction between the chiral analyte and a chiral stationary phase (CSP) within a chromatographic column. wikipedia.org This differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent detection. wikipedia.org

Various types of chiral stationary phases exist, including those based on polysaccharides (such as cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and synthetic chiral polymers. wikipedia.org The choice of CSP depends on the specific chemical structure of the analyte and the nature of the interactions (e.g., hydrogen bonding, pi-pi interactions, steric effects, inclusion complexation) that facilitate chiral recognition. wikipedia.org

By using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate CSP, researchers can separate the enantiomers of this compound. The ratio of the integrated peak areas for each enantiomer in the chromatogram provides a quantitative measure of the enantiomeric composition of the sample. This allows for the determination of enantiomeric purity, often expressed as enantiomeric excess (ee). thieme-connect.demasterorganicchemistry.com Enantiomeric excess is calculated as the difference between the mole fraction of the major enantiomer and the minor enantiomer. thieme-connect.de

While specific chromatographic data for this compound was not located, chiral chromatography is a standard technique that would be applied to assess the enantiomeric purity of synthesized or isolated samples of this compound. For instance, studies on the enantiomeric distribution of other chiral alcohols and terpenes in natural products demonstrate the effectiveness of chiral GC for such analyses. acs.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.orgwikipedia.orglibretexts.org For chiral compounds, it is particularly valuable as it can unequivocally establish the absolute stereochemistry (i.e., the R or S configuration at each chiral center) when a suitable single crystal is available. wikipedia.orgyale.edusydney.edu.au

The method involves directing a beam of X-rays onto a single crystal of the compound. wikipedia.orglibretexts.org The X-rays diffract in a pattern characteristic of the electron density distribution within the crystal lattice. wikipedia.orgwikipedia.orglibretexts.org By measuring the angles and intensities of the diffracted beams, crystallographers can computationally reconstruct a three-dimensional image of the electron density, revealing the positions of the atoms and their connectivity. wikipedia.orglibretexts.org

For chiral molecules, anomalous dispersion of X-rays can be utilized to determine the absolute configuration. This technique, often referred to as Anomalous Scattering or MAD/SAD phasing, relies on the wavelength-dependent scattering of X-rays by certain atoms (typically heavier atoms) in the molecule. The differences in scattering allow for the differentiation between enantiomers. wikipedia.org

Obtaining high-quality single crystals of a compound like this compound is a prerequisite for X-ray crystallography. ubc.ca While the search did not provide crystallographic data specifically for this compound, X-ray crystallography remains the gold standard for confirming the absolute stereochemistry determined by other methods or for initial assignment when other methods are not applicable. wikipedia.org Crystallographic data tables typically include unit cell dimensions, space group, atomic coordinates, and refinement parameters, providing a complete structural description. rsc.org

Spectropolarimetric Techniques for Chiral Recognition

Spectropolarimetric techniques probe the interaction of chiral substances with polarized light. The most common of these are optical rotation dispersion (ORD) and circular dichroism (CD). mdpi.com These methods are highly sensitive to the stereochemical properties and conformations of chiral molecules. mdpi.comharvard.edumosbri.eunih.gov

Optical rotation is the ability of a chiral substance to rotate the plane of plane-polarized light. pressbooks.pubanton-paar.comsamaterials.comrudolphresearch.com The degree and direction of rotation are characteristic of the compound and its enantiomeric purity. masterorganicchemistry.compressbooks.pubanton-paar.comrudolphresearch.com Measurements are typically performed using a polarimeter at a specific wavelength (often the sodium D-line at 589 nm) and temperature. pressbooks.pubrudolphresearch.com The observed rotation is dependent on the concentration of the sample and the path length of the light through the sample. pressbooks.pubrudolphresearch.com To obtain a standardized value, the specific rotation ([α]) is calculated, which is an intrinsic property of the chiral compound under defined conditions. rudolphresearch.comnist.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left-handed and right-handed circularly polarized light by a chiral molecule as a function of wavelength. mdpi.comharvard.edumosbri.eunih.gov CD signals arise when a chiral molecule contains a chromophore (a group that absorbs UV/Vis light) in a chiral environment. The shape and intensity of a CD spectrum are sensitive to the molecule's conformation and the electronic transitions of its chromophores. harvard.edumosbri.eunih.gov CD is particularly useful for studying the secondary structure of biomolecules like proteins and nucleic acids, but it is also applied to smaller organic molecules. harvard.edumosbri.eunih.gov

For this compound, if it contains a suitable chromophore or can be derivatized to include one, CD spectroscopy could provide information about its conformation and be used to assess enantiomeric purity, especially if the enantiomers exhibit distinct CD spectra. Optical rotation measurements would provide a direct indication of the sample's optical activity and can be used in conjunction with enantiomeric purity determined by chiral chromatography to calculate the specific rotation of the pure enantiomer. masterorganicchemistry.com Spectropolarimetric techniques are valuable for both qualitative chiral recognition and quantitative analysis of enantiomeric mixtures. thieme-connect.demasterorganicchemistry.compressbooks.pubanton-paar.com

While specific spectropolarimetric data for this compound was not found in the search results, these techniques are standard tools in the characterization of chiral organic compounds and would be applicable to this compound to assess its optical activity and potentially gain insights into its conformational preferences.

Theoretical and Computational Studies of Z Tle Ol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including force field calculations and conformational searching, are used to explore the potential energy surface of molecules like Z-Tle-ol to identify stable conformers. These methods help in understanding the preferred three-dimensional arrangements of the molecule, which is crucial for understanding its properties and interactions. Studies on related protected amino acids and peptides utilize force fields like AMBER and CHARMM for molecular dynamics simulations and conformational analysis. For instance, conformational studies of L-proline diamides have employed ab initio molecular orbital computations and force field calculations to characterize different backbone conformations and ring puckering forms. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, present in related amino alcohol derivatives, introduce significant rotational flexibility, and computational methods are essential for mapping the accessible conformational space.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure, charge distribution, and reactivity of organic molecules. These calculations can provide information about molecular orbitals (e.g., HOMO and LUMO energies), electrostatic potential surfaces, and atomic charges, which are indicative of reactive sites and potential interactions. DFT calculations, often using basis sets like 6-31G* or 6-311++G(d,p), are applied to optimize molecular geometries and calculate electronic properties of protected amino acids. For example, DFT has been used to study the electronic structure and reactivity descriptors of related biflavonoids. In the context of catalysts derived from tert-leucine, DFT calculations have been employed to understand the role of specific interactions, such as London dispersion forces, in stabilizing catalyst structures.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and NMR chemical shifts, which can aid in the assignment and interpretation of experimental spectra. DFT calculations are commonly used for predicting vibrational spectra by analyzing the normal modes of vibration of optimized structures. Similarly, Gauge-Including Atomic Orbitals (GIAO) method combined with DFT or MP2 calculations can be used to predict NMR chemical shifts. Studies on N-Benzyloxycarbonyl-L-Phenylalanine, a related Cbz-protected amino acid, have performed spectroscopic insights by comparing simulated assigned vibrational wavenumbers with experimental information.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. By calculating the energies of intermediates and transition states along a reaction pathway, computational methods can help determine the feasibility of a reaction and understand the factors that influence selectivity. Studies on reactions involving amino acid derivatives and chiral catalysts frequently employ computational methods to investigate the detailed steps of the catalytic cycle, including transition state structures and activation barriers. For instance, computational studies have been used to suggest reaction mechanisms for processes involving bidentate ligands derived from amino acids. QM/MM simulations, combining quantum mechanics and molecular mechanics, are particularly useful for studying reactions in complex environments, such as enzymatic reactions involving amino acid substrates.

In Silico Design of this compound Based Chiral Catalysts or Ligands

This compound, as a chiral amino alcohol with a protected amine, is a potential building block for the design of chiral ligands and catalysts used in asymmetric synthesis. Computational methods, including molecular modeling, docking studies, and quantum chemical calculations, play a crucial role in the in silico design and evaluation of such catalysts. For example, chiral ligands derived from tert-leucine have been investigated computationally to understand how their structure influences enantioselectivity in asymmetric catalytic reactions. Computational studies can help predict the interactions between a catalyst, substrate, and transition state, guiding the design of more efficient and selective chiral catalysts. The design of chiral thiourea (B124793) catalysts and phosphinooxazoline (PHOX) ligands, some of which are derived from amino acids like tert-leucine, has benefited from computational insights into their binding properties and the factors governing stereocontrol.

Force Field Development and Molecular Dynamics Simulations

Force fields are sets of parameters used in molecular mechanics and molecular dynamics simulations to describe the potential energy of a system as a function of the atomic coordinates. While general force fields exist (e.g., AMBER, CHARMM, OPLS, GAFF), specific parameters may be developed or refined for particular classes of molecules or functional groups to improve the accuracy of simulations. Molecular dynamics simulations use these force fields to simulate the time evolution of a molecular system, providing insights into dynamic properties, conformational changes, and interactions with solvents or other molecules. Molecular dynamics simulations have been applied to study the behavior of Cbz-protected amino acids in solution, analyzing properties like radial distribution functions and hydrogen bonding. These simulations are valuable for understanding the conformational preferences and solvation of this compound in different environments.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Z-Tle-ol

The chemical industry's shift towards environmentally benign processes has spurred research into sustainable methods for synthesizing this compound. Traditional synthetic routes often rely on hazardous reagents and solvents. Future research is focused on developing "green" alternatives that minimize environmental impact. Key areas of this research include the use of renewable starting materials, the application of biocatalysis, and the use of safer solvent systems.

Current research efforts are exploring enzymatic resolutions and asymmetric synthesis to produce enantiomerically pure this compound, reducing the need for classical resolution agents that generate significant waste. The principles of green chemistry, such as atom economy and energy efficiency, are central to these new synthetic designs.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound

| Parameter | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based | Exploration of bio-derived sources |

| Catalysts | Heavy metal catalysts | Biocatalysts (enzymes), organocatalysts |

| Solvents | Chlorinated hydrocarbons | Water, supercritical CO2, ionic liquids |

| Waste Generation | High, significant by-products | Minimized, focus on atom economy |

| Energy Consumption | High-temperature and pressure | Milder reaction conditions |

Exploration of Novel Catalytic Systems for this compound Transformations

This compound serves as a valuable chiral building block in organic synthesis. Research is actively pursuing the development of novel catalytic systems to transform this compound into more complex molecules with high efficiency and selectivity. This includes the exploration of transition-metal catalysts, organocatalysts, and photocatalysts to mediate a variety of chemical reactions, such as carbon-carbon and carbon-heteroatom bond formations.

Integration of this compound into Advanced Materials Science Research

While excluding the specific properties and end-use applications of materials, the integration of this compound into the fundamental research of advanced materials is a growing trend. nrel.gov Its well-defined stereochemistry makes it an attractive component for creating chiral scaffolds and frameworks. Researchers are investigating how molecules like this compound can be incorporated into the synthesis of complex structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as a chiral directing agent.

The focus of this research is on understanding the fundamental principles of molecular self-assembly and recognition, where this compound can play a crucial role in inducing chirality and influencing the resulting supramolecular architecture. youtube.com

Advancements in Automated Synthesis and High-Throughput Screening Methodologies

The fields of automated synthesis and high-throughput screening (HTS) are being leveraged to accelerate research involving this compound. youtube.com Automated synthesis platforms can rapidly produce a library of this compound derivatives by systematically varying reagents and reaction conditions. youtube.comrsc.org This allows for the efficient exploration of the chemical space around the this compound scaffold.

These compound libraries can then be subjected to HTS to identify molecules with interesting properties or activities for further investigation. nih.govnih.gov This synergistic approach significantly speeds up the discovery and optimization phases of chemical research. mdpi.com The data generated from HTS can also be used to train machine learning algorithms to predict the outcomes of future syntheses and screenings. researchgate.net

Table 2: Illustrative High-Throughput Screening Data for a Hypothetical this compound Derivative Library

| Derivative ID | Structural Modification | Assay 1 Result (Activity Unit) | Assay 2 Result (Binding Affinity) |

|---|---|---|---|

| ZT-001 | Parent this compound | 1.0 | 500 nM |

| ZT-002 | R-group 1 at hydroxyl | 5.4 | 120 nM |

| ZT-003 | R-group 2 at hydroxyl | 2.1 | 450 nM |

| ZT-004 | Modification on phenyl ring | 1.2 | 480 nM |

Synergistic Approaches Combining Experimental and Computational Research on this compound

A powerful emerging trend is the combination of experimental work with computational chemistry to deepen the understanding of this compound. Computational tools, such as Density Functional Theory (DFT), are used to model the structure, reactivity, and spectroscopic properties of this compound and its derivatives. These theoretical calculations can predict the most stable conformations, elucidate reaction mechanisms, and guide the design of new experiments.

This synergistic approach allows researchers to develop hypotheses and screen potential ideas in silico before committing to resource-intensive laboratory work. The experimental results, in turn, provide crucial data to validate and refine the computational models, creating a feedback loop that accelerates scientific discovery.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Z-Tle-ol with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include detailed reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., recrystallization, chromatography). For reproducibility, document batch-specific variations and validate purity using HPLC or GC-MS . For novel compounds, provide NMR (¹H/¹³C), IR, and elemental analysis data, cross-referenced with known spectra where applicable .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine ¹H/¹³C NMR for backbone elucidation, FT-IR for functional group identification, and mass spectrometry for molecular weight confirmation. For stereochemical analysis, use X-ray crystallography or circular dichroism (CD). Cross-validate results with computational methods (e.g., DFT calculations) .

Q. How should researchers design experiments to assess this compound’s reactivity under varying environmental conditions?

- Methodological Answer : Employ a factorial design to test variables like pH, temperature, and solvent polarity. Use kinetic studies (e.g., UV-Vis monitoring) to track reaction progress. Include control groups (e.g., inert solvents) and triplicate trials to account for experimental noise .

Q. What solvent systems are compatible with this compound for stability studies, and how can incompatibilities be identified?

- Methodological Answer : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane). Monitor degradation via TLC or LC-MS over 24–72 hours. Reference databases like PubChem for known incompatibilities (e.g., peroxides, strong acids) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported physicochemical properties (e.g., melting point, solubility) across studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify methodological discrepancies (e.g., calibration errors, sample purity). Replicate conflicting experiments under standardized conditions and apply statistical tests (e.g., Z-tests) to assess significance. Use systematic reviews to contextualize findings .

Q. What statistical frameworks are appropriate for analyzing dose-response or structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for dose-response curves. For SAR, use multivariate analysis (e.g., PCA, PLS) to correlate structural descriptors with activity. Validate models via leave-one-out cross-validation .

Q. How can computational modeling (e.g., MD simulations, QSAR) enhance the prediction of this compound’s biological interactions?

- Methodological Answer : Parameterize force fields using experimental data (e.g., bond lengths from crystallography). Run MD simulations to assess binding dynamics with target proteins. Validate predictions with in vitro assays (e.g., SPR, ITC) .

Q. What validation criteria are essential for novel analytical methods (e.g., LC-MS/MS) developed for this compound quantification?

- Methodological Answer : Assess linearity (R² > 0.99), precision (%RSD < 5%), accuracy (spiked recovery 90–110%), and LOD/LOQ. Cross-validate with established methods (e.g., ELISA) and test matrix effects in biological samples .

Methodological Frameworks for Research Design

- For Hypothesis Testing : Use the PICOT framework to define Population (e.g., cell lines), Intervention (e.g., this compound dosage), Comparison (e.g., vehicle control), Outcome (e.g., apoptosis rate), and Timeframe .

- For Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Tables for Data Organization

| Experimental Variable | Recommended Measurement Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC/GC-MS | ≥95% peak area uniformity |

| Solubility | Dynamic Light Scattering (DLS) | Size distribution ±5% |

| Stability | Accelerated Stability Testing | Degradation <10% at 40°C/75% RH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.